molecular formula C10H10Cl2O B1586277 4,4'-Dichlorobutyrophenone CAS No. 40877-09-6

4,4'-Dichlorobutyrophenone

Cat. No. B1586277
CAS RN: 40877-09-6
M. Wt: 217.09 g/mol
InChI Key: UKCHLVFIVJBCKE-UHFFFAOYSA-N
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Patent
US04988382

Procedure details

A solution of 358 g of bromine in 350 ml of methylene chloride is added dropwise to a solution of 483 g (2.23 mols) of 4-chlorophenyl 3-chloropropyl ketone in 1200 ml of methylene chloride at 20° C. Stirring is continued for one hour and the mixture is then evaporated down in vacuo. 300 ml of petroleum ether are added to the residue, and stirring is continued until crystallization is complete. The mixture is cooled to 10° C., and the precipitate is filtered off under suction. 582 g (88.3% of theory) of 4-chlorophenyl 1-bromo-3-chloropropyl ketone of melting point 73° C. are obtained.
Quantity
358 g
Type
reactant
Reaction Step One
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)=[O:8]>C(Cl)Cl>[Br:1][CH:6]([C:7]([C:9]1[CH:10]=[CH:11][C:12]([Cl:15])=[CH:13][CH:14]=1)=[O:8])[CH2:5][CH2:4][Cl:3]

Inputs

Step One
Name
Quantity
358 g
Type
reactant
Smiles
BrBr
Name
Quantity
483 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is then evaporated down in vacuo
ADDITION
Type
ADDITION
Details
300 ml of petroleum ether are added to the residue
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
is continued until crystallization
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off under suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(CCCl)C(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 582 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.